Atrolactic Acid Hemihydrate: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Development
Atrolactic Acid Hemihydrate: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Development
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for robust, high-purity chiral building blocks in early-stage drug discovery. Atrolactic acid hemihydrate (DL-2-Hydroxy-2-phenylpropanoic acid hemihydrate) stands out as a critical intermediate. Its unique bifunctional structure—featuring both a hydroxyl and a carboxyl group on a tertiary benzylic carbon—makes it an indispensable tool for asymmetric synthesis and the development of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic protocols, and its foundational role in modern pharmaceutical chemistry.
Physicochemical Profiling and Structural Characterization
Understanding the solid-state chemistry of atrolactic acid is paramount for downstream formulation. The compound predominantly crystallizes as a hemihydrate under aqueous conditions. Mechanistically, this occurs because water molecules bridge the carboxylic acid dimers via hydrogen bonding, thermodynamically stabilizing the crystal lattice.
To ensure analytical precision during raw material verification, the quantitative physicochemical parameters of atrolactic acid hemihydrate are summarized below.
Table 1: Physicochemical Properties of Atrolactic Acid Hemihydrate
| Property | Value | Reference / Source |
| Chemical Name | DL-Atrolactic acid hemihydrate | [1] |
| CAS Registry Number | 515-30-0 (Anhydrous), 75378-83-5 (Hemihydrate) | [2],[3] |
| Molecular Formula | C₉H₁₀O₃ · 0.5 H₂O | [2] |
| Molecular Weight | 166.18 g/mol (Anhydrous) / ~175.18 g/mol (Hemihydrate) | [1] |
| Melting Point | 88–92 °C (softens at 75 °C) | [4] |
| Boiling Point | 327.2 °C at 760 mmHg (Anhydrous estimate) | [1] |
| Flash Point | 165.9 °C | [2] |
Synthetic Methodologies and Mechanistic Pathways
The most scalable and economically viable synthetic route to atrolactic acid is the hydrolysis of 2-hydroxy-2-phenylpropanenitrile (acetophenone cyanohydrin). Controlling the hydrolysis conditions is critical; excessive heat without sufficient aqueous solvation can lead to unwanted dehydration, yielding atropic acid instead of the desired product.
Workflow Visualization
Workflow for the acidic hydrolysis of acetophenone cyanohydrin to atrolactic acid hemihydrate.
Step-by-Step Protocol: Acidic Hydrolysis and Hemihydrate Crystallization
This protocol is engineered as a self-validating system. Each phase includes a physical checkpoint to ensure reaction fidelity and structural integrity.
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Acidic Activation and Hydration:
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Action: Slowly add 2-hydroxy-2-phenylpropanenitrile to concentrated hydrochloric acid (HCl) under continuous mechanical stirring. Saturate the mixture with hydrogen chloride gas.
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Causality: The HCl acts as a dual-purpose reagent. It provides the proton source to electrophilically activate the nitrile nitrogen, while the aqueous medium facilitates the initial hydration to the sterically hindered atrolactamide intermediate. Saturation with HCl gas drives the equilibrium forward by maximizing the hydronium ion concentration.
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Thermal Hydrolysis:
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Action: Reflux the mixture gently.
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Causality: Thermal energy is strictly required to overcome the high activation barrier associated with hydrolyzing the tertiary amide intermediate into the corresponding carboxylic acid ()[5].
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Extraction and Isolation:
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Action: Cool the mixture to room temperature and extract with diethyl ether. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
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Causality: Diethyl ether selectively partitions the organic atrolactic acid into the organic phase, leaving the inorganic ammonium chloride byproduct in the aqueous waste stream.
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Selective Crystallization (Self-Validation Step):
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Action: Dissolve the crude product in boiling water. Treat with activated charcoal (Norit) to remove colored oligomeric impurities. Filter the solution while hot, then cool the filtrate slowly to 0–5 °C overnight.
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Causality: Slow cooling in an aqueous medium selectively incorporates exactly 0.5 equivalents of water into the crystal lattice per molecule of acid, yielding the stable hemihydrate form.
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Validation: Collect the crystals via suction filtration and air-dry. Determine the melting point. A melting point of 88–90 °C (with preliminary softening around 75 °C) confirms the successful formation of the hemihydrate. If the melting point is elevated to 94.5–95 °C , the product has prematurely dehydrated to the anhydrous form ()[4].
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Applications in Asymmetric Synthesis and Drug Discovery
Prelog's Atrolactic Acid Synthesis
In the realm of asymmetric catalysis, the "chiral auxiliary technique" relies on the strategic transfer of chirality. Prelog's atrolactic acid synthesis is the quintessential historical model for intramolecular chirality transfer. By reacting a chiral ester of phenylglyoxylic acid with methylmagnesium iodide, the pre-existing stereogenic center of the auxiliary directs the facial attack of the Grignard reagent. Subsequent hydrolysis cleaves the auxiliary, yielding highly enantioenriched atrolactic acid ()[6]. This mechanistic principle remains a foundational guideline for designing new chiral ligands and stereoselective pathways in modern pharmaceutical synthesis.
Pharmaceutical Intermediates and Analytical Profiling
The bifunctional nature of atrolactic acid makes it an ideal precursor for various APIs, including chiral amino alcohols, anticholinergic medications, and complex heterocyclic anxiolytics like Phenaglycodol.
Because atrolactic acid is frequently utilized alongside other active agents, analytical separation is critical during drug formulation and quality control. Profiling of atrolactic acid from complex mixtures (such as those containing atropine and pralidoxime chloride) is routinely executed using High-Performance Liquid Chromatography (HPLC). Utilizing mixed-mode stationary phases with simple isocratic mobile phases (e.g., water/acetonitrile with a phosphoric acid buffer) ensures high-resolution detection and high-purity validation of the synthesized hemihydrate ()[7].
References
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ChemBK - DL-Atrolactic acid hemihydrate Properties and Safety Data. Source: ChemBK. URL: [Link]
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ChemIndex - 515-30-0 | DL-Atrolactic acid hemihydrate Chemical Profiling. Source: ChemIndex. URL: [Link]
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Organic Syntheses - Atrolactic Acid Synthesis Procedure (Coll. Vol. 4). Source: Organic Syntheses. URL: [Link]
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Academie des Sciences - Guidelines and methodologies in asymmetric synthesis and catalysis. Source: Comptes Rendus Chimie. URL: [Link]
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SIELC Technologies - HPLC Separation of Mixture of Atropine, Atrolactic Acid and Pralidoxime Chloride. Source: SIELC Technologies. URL: [Link]
Sources
- 1. 515-30-0 | DL-Atrolactic acid hemihydrate [chemindex.com]
- 2. chembk.com [chembk.com]
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